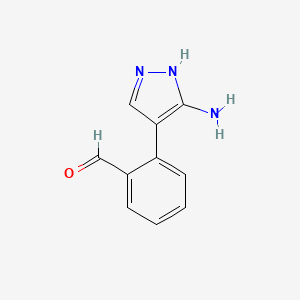
2-(5-amino-1H-pyrazol-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-amino-1H-pyrazol-4-yl)phenylMethanone is a compound with the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in organic and medicinal chemistry . The structure consists of a pyrazole ring substituted with an amino group and a phenylmethanone moiety, making it a versatile building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1H-pyrazol-4-yl)phenylMethanone typically involves the reaction of phenylhydrazine with benzoylacetone under reflux conditions in ethanol . This method allows for the formation of the pyrazole ring through a cyclization reaction. Another approach involves the use of p-toluenesulfonic acid as a catalyst in a one-pot multi-component reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1H-pyrazol-4-yl)phenylMethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophiles: Bromine (Br2), chlorine (Cl2).
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-amino-1H-pyrazol-4-yl)phenylMethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-amino-1H-pyrazol-4-yl)phenylMethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitogen-activated protein kinase 14 (MAPK14), which plays a role in cellular signaling and inflammation . This inhibition can interfere with the lysosomal degradation pathway of autophagy and regulate the endocytosis of membrane receptors .
Comparison with Similar Compounds
Similar Compounds
- (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
- (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-furyl)methanone
Uniqueness
(5-amino-1H-pyrazol-4-yl)phenylMethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-(5-amino-1H-pyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c11-10-9(5-12-13-10)8-4-2-1-3-7(8)6-14/h1-6H,(H3,11,12,13) |
InChI Key |
QTYARKWPOJNJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(NN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















